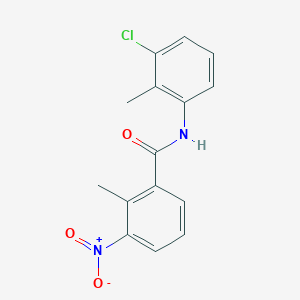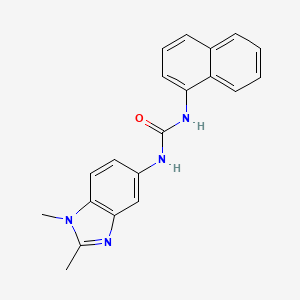
N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide, commonly known as NM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NM-3 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.74 g/mol. This compound has been widely studied for its unique properties and potential applications in various fields such as medicine, agriculture, and industry.
作用机制
The mechanism of action of NM-3 is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. NM-3 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. NM-3 has also been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
NM-3 has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. NM-3 has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has been found to have a potential role in the treatment of Alzheimer's disease and other neurodegenerative disorders. NM-3 has also been found to have a potential role in the control of plant diseases caused by fungi and bacteria.
实验室实验的优点和局限性
NM-3 has several advantages and limitations for lab experiments. One of the main advantages is that it is a stable compound that can be easily synthesized and purified. It has a unique color and high stability, making it suitable for use as a dye and pigment. NM-3 has also been found to have a broad-spectrum activity against various pests and weeds, making it a potential candidate for use as a pesticide and herbicide. However, one of the main limitations of NM-3 is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.
未来方向
There are several future directions for the study of NM-3. One of the main directions is to further elucidate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective drugs for the treatment of various diseases. Another direction is to study the potential use of NM-3 as a pesticide and herbicide, and its impact on the environment. Further studies are also needed to investigate the potential use of NM-3 as a dye and pigment in various industrial applications. Overall, the study of NM-3 has the potential to lead to the development of new drugs, pesticides, and industrial materials with unique properties and applications.
合成方法
The synthesis of NM-3 involves the reaction of 3-chloro-2-methyl aniline with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain pure NM-3.
科学研究应用
NM-3 has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, NM-3 has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. NM-3 has also been found to have a potential role in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In the field of agriculture, NM-3 has been studied for its potential use as a pesticide and herbicide. It has been found to have a broad-spectrum activity against various pests and weeds. NM-3 has also been found to have a potential role in the control of plant diseases caused by fungi and bacteria.
In the field of industry, NM-3 has been studied for its potential use as a dye and pigment. It has been found to have a unique color and high stability, making it suitable for use in various applications such as textiles, plastics, and coatings.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-11(5-3-8-14(9)18(20)21)15(19)17-13-7-4-6-12(16)10(13)2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVTZRKLZDIMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide | |
CAS RN |
349396-25-4 |
Source


|
| Record name | N-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)

![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)



![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)